molecular formula C10H12ClNO B2429538 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2140668-88-6

2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Cat. No.: B2429538
CAS No.: 2140668-88-6
M. Wt: 197.66
InChI Key: HDRVGTCOQFBUQR-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chlorophenyl)amino]cyclobutan-1-ol” is a cyclobutane derivative, which is a type of organic compound with a four-membered ring. The presence of a chlorophenyl group and an amino group suggests that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as ketamine (a cyclohexanone derivative) have been synthesized using a hydroxy ketone intermediate . The synthesis involved several steps including reaction with a chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Synthesis and Metabolism Studies

  • Synthesis of Sibutramine : Research on the synthesis of sibutramine, a cyclobutylalkylamine used in obesity treatment, involves derivatives of cyclobutane, including 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. This study details synthetic routes, focusing on tandem Grignard-reduction reactions and one-pot conversions related to cyclobutane derivatives (Jeffery et al., 1996).

Structural and Conformational Studies

  • Conformational Analysis : An extensive study was conducted on different 2-substituted cyclobutane-alpha-amino acid derivatives, combining X-ray diffraction, NMR spectroscopy, DFT calculations, and molecular dynamics simulations. It reveals the impact of the substituent at C2 in the cyclobutane ring on the conformational preference (Jiménez‐Osés et al., 2006).
  • Crystal Structure Studies : The crystal structure of compounds related to cyclobutane, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, provides insights into the structural aspects and dimerization processes of cyclobutane derivatives (Busetti et al., 1980).

Photodimerization and Photochemical Properties

  • Synthesis of Cyclobutane Derivatives : A study on the synthesis of cyclobutane derivatives containing different aryl groups, focusing on cross-photodimerization reactions and photochemical properties, was conducted. This research enhances the understanding of the photolysis and conformational behaviors of cyclobutane compounds (Zhu Jun, 2004).

Amino Acid and Peptide Research

  • Synthesis of Cyclobutane Amino Acids : Research on the synthesis of cyclobutane amino acids, like 2-methyl- and 2-methylenecyclobutane amino acids, highlights the methods and stereocontrolled interconversion of functional groups. These amino acids are of interest due to their potential applications in peptide chemistry (Avenoza et al., 2005).
  • Beta-Peptide Research : Studies involving cyclobutane derivatives have led to the synthesis of highly rigid beta-peptides, which are of interest due to their unique structural properties and potential applications in medicinal chemistry (Izquierdo et al., 2005).

Properties

IUPAC Name

2-(2-chloroanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-7-3-1-2-4-8(7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRVGTCOQFBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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